molecular formula C9H8BrIO2 B12327415 Benzenepropanoic acid, 3-bromo-4-iodo-

Benzenepropanoic acid, 3-bromo-4-iodo-

Cat. No.: B12327415
M. Wt: 354.97 g/mol
InChI Key: MOBSCMKGOGGWPB-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-bromo-4-iodo-, is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with bromine and iodine atoms at the 3rd and 4th positions, respectively, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-bromo-4-iodo-, typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where bromine and iodine are introduced to the benzene ring. The process may involve the following steps:

    Bromination: The benzene ring undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Iodination: The brominated benzene is then subjected to iodination using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

    Carboxylation: The resulting dihalogenated benzene is further reacted with a carboxylating agent to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 3-bromo-4-iodo-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-bromo-4-iodo-, can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other organic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenepropanoic acids, while coupling reactions can produce complex organic molecules with diverse functional groups.

Scientific Research Applications

Benzenepropanoic acid, 3-bromo-4-iodo-, has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-bromo-4-iodo-, involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 3-bromo-4-chloro-
  • Benzenepropanoic acid, 3-bromo-4-fluoro-
  • Benzenepropanoic acid, 3-iodo-4-chloro-

Uniqueness

Benzenepropanoic acid, 3-bromo-4-iodo-, is unique due to the presence of both bromine and iodine atoms on the benzene ring This combination of halogens can result in distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

3-(3-bromo-4-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8BrIO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)

InChI Key

MOBSCMKGOGGWPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Br)I

Origin of Product

United States

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